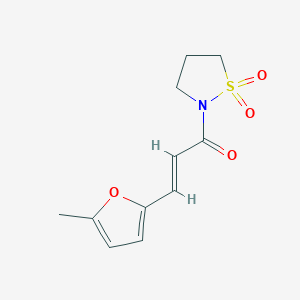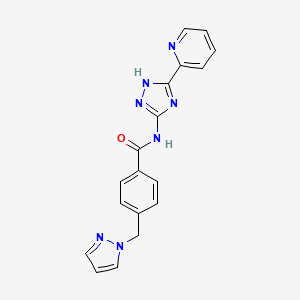
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile, also known as BPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPPB is a pyrazolylbenzonitrile derivative that has been synthesized through different methods.
Mecanismo De Acción
The mechanism of action of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been shown to inhibit the activity of protein kinases, such as CDK2 and CDK9, which are involved in cell cycle regulation and transcriptional control, respectively. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses.
Biochemical and Physiological Effects:
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines in macrophages, and reduce the replication of viruses, such as HIV-1 and HCV. In vivo studies have shown that 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is also relatively inexpensive compared to other pyrazolylbenzonitrile derivatives. However, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile also has limited selectivity for certain targets, which can lead to off-target effects and toxicity.
Direcciones Futuras
There are several future directions for the research and development of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile. One direction is to optimize the synthesis and purification methods to improve the yield and purity of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile. Another direction is to investigate the structure-activity relationship of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile and its derivatives to identify more potent and selective compounds. Additionally, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can be further tested for its potential applications in other fields, such as catalysis and energy storage. Finally, the in vivo pharmacokinetics and toxicity of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile need to be further studied to evaluate its safety and efficacy for clinical use.
Conclusion:
In conclusion, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is a pyrazolylbenzonitrile derivative that has potential applications in various fields. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can be synthesized through different methods and has been studied for its anticancer, anti-inflammatory, and antiviral activities. The mechanism of action of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile involves the inhibition of certain enzymes and signaling pathways. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has various biochemical and physiological effects, depending on the concentration and duration of exposure. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has advantages and limitations for lab experiments and several future directions for research and development.
Métodos De Síntesis
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can be synthesized through various methods, including the reaction of 4-bromo-1H-pyrazole with benzyl cyanide in the presence of a catalyst or by reacting 4-bromo-1H-pyrazole with benzyl bromide followed by cyanation. The yield of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
Aplicaciones Científicas De Investigación
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been tested for its anticancer, anti-inflammatory, and antiviral activities. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has also been used as a building block for the synthesis of other pyrazolylbenzonitrile derivatives with improved pharmacological properties. In material science, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been used as a fluorescent probe for the detection of metal ions and as a derivatization reagent for the analysis of amino acids and peptides.
Propiedades
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c12-11-6-14-15(8-11)7-10-4-2-1-3-9(10)5-13/h1-4,6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJBCGYOEJQYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)
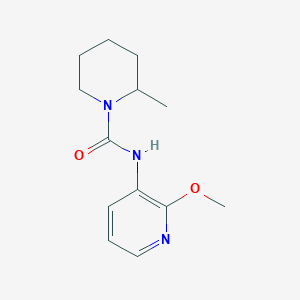
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)
![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)
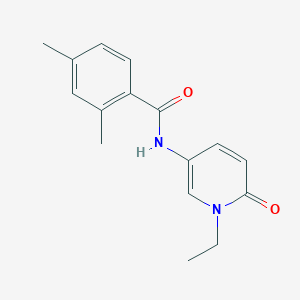
![2-[(2,3-Dihydro-1-benzofuran-2-ylmethylamino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7527583.png)
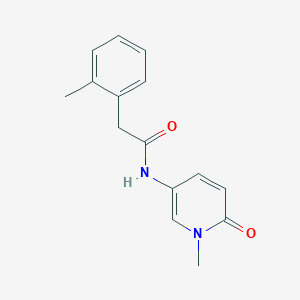
![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7527614.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-1-(2-methoxyethyl)-6-oxopyridine-3-carboxamide](/img/structure/B7527623.png)
![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)
![N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)
![2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-ethylamino]-N-ethylacetamide](/img/structure/B7527645.png)
